N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide
Overview
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology
- N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a derivative of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide, was identified as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo, showcasing its therapeutic potential in medicinal chemistry and pharmacology. The structural modification of the molecule aimed to improve metabolic stability and minimize deacetylation, a common metabolic pathway for this class of compounds (Stec et al., 2011).
Anticonvulsant Activities
- The synthesis of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, structurally related to this compound, was carried out, with several compounds exhibiting promising anticonvulsant activity in animal models of epilepsy. These compounds were designed as analogs of pyrrolidine-2,5-diones, with changes in the heterocyclic imide ring to a chain amide bond (Kamiński et al., 2015).
Neuroprotective Properties
- A series of N-acylaminophenothiazines derived from N-(3-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)acetamide demonstrated multifunctional profiles as neuroprotectants. These compounds displayed selective inhibition of butyrylcholinesterase, protection of neurons against free radical damage, low toxicity, CNS penetration, and modulation of cytosolic calcium concentration. This highlights their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).
Antifungal and Insecticidal Activities
- A series of novel N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with substituent of 1,3,4-thiadiazole, synthesized starting from 2-chloronicotinonitrile, exhibited antifungal and insecticidal activities. These findings suggest potential applications in agricultural chemistry and pest control (Zhou Bing-se, 2013).
Antiprion Agents
- New derivatives of this compound were synthesized and evaluated as potential antiprion agents. These compounds were shown to bind to human PrP(C) and inhibit its conversion into PrP(Sc), suggesting their potential as therapeutic agents against prion diseases (Fiorino et al., 2012).
Mechanism of Action
Target of Action
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is primarily targeted towards dipeptidyl peptidase IV (DPP-IV), a member of the prolyl oligopeptidase family of serine protease . DPP-IV cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
The interaction of this compound with its target, DPP-IV, results in the inhibition of the enzyme . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .
Biochemical Pathways
This compound affects the biochemical pathway involving GLP-1. GLP-1 is an incretin hormone secreted by intestinal L-cells in response to food intake . The active form of GLP-1 stimulates insulin release, inhibits glucagon release, and slows gastric emptying . In the presence of plasma dpp-iv, the active form of glp-1 is rapidly inactivated due to the cleavage of a dipeptide from the n-terminus . Thus, the inhibition of DPP-IV by this compound extends the half-life of endogenously secreted GLP-1 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of insulin secretion and improvement of glucose tolerance . By inhibiting DPP-IV, the compound extends the half-life of GLP-1, leading to increased insulin secretion . This results in improved glucose homeostasis, which is beneficial for patients with type-II diabetes .
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKZYXUXLMZLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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